3-(Morpholin-2-yl)benzenamine
Description
Significance of the Morpholine (B109124) and Aniline (B41778) Motifs in Organic Chemistry
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. evitachem.comjchemrev.comresearchgate.net Its presence in a molecule can enhance desirable physicochemical properties such as aqueous solubility and metabolic stability. evitachem.comjchemrev.com The nitrogen atom in the morpholine ring is basic, allowing for the formation of salts and hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. researchgate.netmdpi.com The ether oxygen can also participate in hydrogen bonding, further contributing to the molecule's interaction profile. researchgate.net This combination of features has led to the incorporation of the morpholine motif into a wide array of approved drugs. evitachem.com
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. nih.gov The amino group on the benzene (B151609) ring is a versatile functional handle, enabling a wide range of chemical transformations such as diazotization, acylation, and alkylation. nih.gov This reactivity allows for the construction of more complex molecular architectures. mdpi.comacs.org The aniline scaffold itself is present in numerous dyes, polymers, and pharmaceuticals, highlighting its industrial and medicinal importance. nih.gov The aromatic ring can be further functionalized, allowing for fine-tuning of the electronic and steric properties of the molecule. acs.org
Scope of Research on 3-(Morpholin-2-yl)benzenamine and its Analogs
Research into this compound and its analogs is primarily situated within the broader exploration of morpholine-containing compounds for therapeutic applications. While specific research focused solely on the this compound isomer is not extensively documented in publicly available literature, the investigation of its structural analogs provides significant insight into the potential of this class of molecules.
Analogs of this compound, where the substitution pattern on the aniline ring or the morpholine ring is varied, have been synthesized and evaluated for a range of biological activities. For instance, derivatives of 4-(2-aminophenyl)morpholine have been used to synthesize Schiff bases that exhibit analgesic, anti-inflammatory, and antimicrobial properties. nih.gov Other research has focused on the development of morpholine-substituted anilines as inhibitors of protein kinases, which are important targets in cancer therapy. mdpi.com The specific placement of the morpholine and aniline groups, as well as the presence of other substituents, can significantly influence the biological activity of these compounds. acs.org
The research landscape for these compounds also extends to their use as building blocks in the synthesis of more complex heterocyclic systems, such as benzimidazoles, which have shown promise as antimicrobial agents. openmedicinalchemistryjournal.com The investigation of these analogs helps to build a structure-activity relationship (SAR) profile, guiding the design of new compounds with improved potency and selectivity.
Overview of Research Methodologies for Novel Compound Development
The development of novel compounds like this compound and its analogs follows a well-established, multi-faceted approach that integrates synthetic chemistry, analytical techniques, and biological screening.
Synthesis and Characterization: The synthesis of morpholine-substituted anilines often involves multi-step reaction sequences. mdpi.com A common strategy is the reaction of an appropriately substituted aniline with a morpholine precursor or the direct introduction of a morpholine ring onto an aniline derivative. evitachem.com For example, the synthesis of 4-(2-aminophenyl) morpholine can be achieved by refluxing morpholine with 1-chloro-2-nitrobenzene (B146284), followed by reduction of the nitro group. nih.gov Following synthesis, the identity and purity of the new compounds are rigorously confirmed using a suite of analytical methods, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. mdpi.comnih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as N-H and C=O bonds. nih.gov
Computational and Biological Evaluation: In modern drug discovery, computational methods are often employed in the early stages of development. openmedicinalchemistryjournal.com Molecular docking studies can predict how a compound might bind to a biological target, helping to prioritize which compounds to synthesize and test. nih.govopenmedicinalchemistryjournal.com Once synthesized, the novel compounds are subjected to a battery of biological assays to determine their activity in areas such as:
Antimicrobial screening: Testing against various strains of bacteria and fungi to identify potential new antibiotics. nih.gov
Enzyme inhibition assays: Evaluating the ability of the compounds to inhibit the activity of specific enzymes, such as kinases in cancer research. mdpi.com
Cell-based assays: Assessing the effect of the compounds on cell proliferation, apoptosis, and other cellular processes. nih.gov
This iterative process of design, synthesis, and testing is fundamental to the discovery of new chemical entities with potential therapeutic or industrial applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-morpholin-2-ylaniline |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7,11H2 |
InChI Key |
YRFLGNFTGFQNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different elemental compositions. nih.govfiu.edu For 3-(Morpholin-2-yl)benzenamine, with the chemical formula C₁₀H₁₄N₂O, HRMS is crucial for confirming its elemental makeup.
The technique can differentiate the exact mass of the compound from other potential isobaric interferences, thereby providing a high degree of confidence in its identification. nih.gov The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value is then compared against the experimentally measured mass to confirm the elemental formula.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄N₂O |
| Monoisotopic Mass | 178.11061 u |
| Protonated Species [M+H]⁺ | 179.11842 u |
| Sodium Adduct [M+Na]⁺ | 201.09991 u |
In mass spectrometry, molecules are ionized and then fragmented into smaller, characteristic pieces. Analyzing the pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of this compound would be expected to occur at the weakest bonds and lead to the formation of stable ions.
The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (178.11). Key fragmentation pathways would likely involve the morpholine (B109124) and aniline (B41778) moieties. Expected cleavages include the opening of the morpholine ring and the scission of the bond connecting the morpholine ring to the benzenamine group. Analysis of these fragments is essential for confirming the connectivity of the atoms within the molecule. core.ac.uk
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Fragment Structure | Description |
|---|---|---|
| 178 | [C₁₀H₁₄N₂O]⁺ | Molecular Ion (M⁺) |
| 147 | [C₈H₉N₂O]⁺ | Loss of -CH₂CH₂ from the morpholine ring |
| 119 | [C₇H₉N₂]⁺ | Cleavage resulting in the aminophenyl-vinylamine fragment |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. shu.ac.uk
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. libretexts.org The structure of this compound contains several features that give rise to characteristic electronic transitions.
The benzenamine portion of the molecule acts as the primary chromophore. The benzene (B151609) ring contains π electrons capable of undergoing π → π* transitions. The nitrogen atom of the amine group has a lone pair of non-bonding electrons (n electrons). This lone pair extends the conjugated system of the benzene ring, leading to n → π* transitions. The presence of the amino group (an auxochrome) on the benzene ring is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. libretexts.org The heteroatoms (N and O) in the saturated morpholine ring possess non-bonding electrons that can undergo n → σ* transitions, though these typically occur at shorter wavelengths and may not be observed in a standard UV-Vis spectrum. youtube.com
Table 3: Possible Electronic Transitions in this compound
| Type of Transition | Orbitals Involved | Structural Feature |
|---|---|---|
| π → π * | π bonding to π antibonding | Benzene Ring |
| n → π * | Non-bonding to π antibonding | Amine group conjugated with the benzene ring |
| n → σ * | Non-bonding to σ antibonding | N and O atoms in the morpholine ring; N atom in the amine group |
X-ray Diffraction Analysis
X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid.
To perform this analysis, a high-quality single crystal of this compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data allows for the calculation of electron density maps, from which the precise position of each atom in the crystal lattice can be determined. mdpi.com
This technique would provide unequivocal proof of the compound's molecular structure. Key structural details that would be elucidated include:
Absolute Configuration: Determination of the exact spatial arrangement of atoms, confirming the connectivity and stereochemistry.
Molecular Conformation: The analysis would reveal the preferred conformation of the morpholine ring, which is expected to adopt a stable chair conformation. nih.gov
Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule. nih.gov
Intermolecular Interactions: Information about how the molecules are packed in the crystal, including any hydrogen bonding or other intermolecular forces.
Table 4: Expected Data from Single Crystal X-ray Diffraction Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| **Bond Angles (°) ** | The angles formed by three connected atoms. |
Computational Chemistry and Theoretical Characterization
Quantum Mechanical Studies
Quantum mechanical methods are fundamental to modern computational chemistry, allowing for the detailed investigation of electronic structure and molecular properties from first principles.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the optimized geometry and electronic properties of molecules by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. fau.eu For a molecule like 3-(Morpholin-2-yl)benzenamine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. pnrjournal.com
These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles that define the molecule's geometry. For instance, in a study of a related compound, Benzyl(3-fluoro-4-morpholinophenyl)carbamate, DFT calculations were used to determine these structural parameters. pnrjournal.com The results from such a study provide a reasonable approximation for the expected values in the morpholine (B109124) and phenyl portions of this compound.
Table 1: Representative Calculated Structural Parameters of a Phenylmorpholine Derivative using DFT Data based on Benzyl(3-fluoro-4-morpholinophenyl)carbamate. pnrjournal.com
| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | N-C (morpholine ring) | ~1.46 Å |
| Bond Length (Å) | C-O (morpholine ring) | ~1.43 Å |
| Bond Length (Å) | N-C (phenyl ring attachment) | ~1.38 Å |
| Bond Angle (°) | C-N-C (morpholine ring) | ~112° |
| Bond Angle (°) | C-O-C (morpholine ring) | ~111° |
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. DFT calculations are commonly used to compute these orbital energies. For substituted aniline (B41778) derivatives, the nature and position of substituent groups can significantly influence the HOMO-LUMO gap and thus the molecule's electronic properties and reactivity.
Table 2: Example HOMO-LUMO Energy Calculations for Substituted Aniline Derivatives Data based on N-benzylideneaniline derivatives.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| N-benzylideneaniline | -5.89 | -1.75 | 4.14 |
| N'-(4-Methylbenzyliden)aniline | -5.67 | -1.66 | 4.01 |
| N'-(4-Nitrobenzyliden)aniline | -6.45 | -2.88 | 3.57 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the localized bonding structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals representing Lewis structures (i.e., classical bonds and lone pairs). This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparison with Experimental Data
Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be directly compared with experimental spectra to validate the computed molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, from which NMR chemical shifts (δ) can be derived. Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm structural assignments. mdpi.com
IR Spectroscopy: By performing a vibrational frequency analysis on the optimized molecular geometry, the harmonic vibrational frequencies and their corresponding intensities can be calculated. researchgate.net These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with the peaks observed in an experimental infrared (IR) spectrum.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies (often expressed as wavelengths, λmax) and their oscillator strengths (intensities) correspond to the absorption bands in a UV-Vis spectrum.
For this compound, these predictive calculations would provide a theoretical benchmark for its spectroscopic identity, aiding in the interpretation of experimental data.
Molecular Modeling and Dynamics
Molecular modeling techniques focus on the conformational possibilities and dynamic behavior of molecules, which are crucial for understanding their function and interactions.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The goal is to identify the lowest energy (most stable) conformers and to understand the energy barriers between them.
For this compound, conformational flexibility exists in both the morpholine ring and the orientation of the morpholinyl group relative to the benzenamine ring. The morpholine ring itself primarily adopts a chair conformation to minimize steric and torsional strain. researchgate.net Within the chair form, the substituent at the nitrogen atom (in this case, the hydrogen) can be in either an axial or an equatorial position. Computational and experimental studies on morpholine have shown that the equatorial conformer is more stable than the axial conformer. nih.govacs.org The boat conformation of the morpholine ring is significantly higher in energy and thus less populated. researchgate.net Energy minimization calculations are performed to locate the geometry corresponding to the lowest point on the potential energy surface for each possible conformer, thereby predicting their relative stabilities. nih.gov
Table 3: Calculated Relative Energies of Morpholine Conformers Data based on the parent morpholine molecule. researchgate.net
| Conformer | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Equatorial Chair | 0.00 | Most Stable |
| Axial Chair | ~2.0 - 2.5 | Less Stable |
| Skew-Boat | ~7.5 | Least Stable |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
The process of an MD simulation for a protein-ligand complex typically begins with a high-quality starting structure, often obtained from molecular docking studies. This system is then solvated in a periodic box of water molecules and neutralized with ions to mimic physiological conditions. The simulation proceeds through several stages:
Energy Minimization: The initial geometry of the system is optimized to remove steric clashes and unfavorable contacts.
Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and the pressure is adjusted. This is usually done in two phases: the NVT (isothermal-isochoric) ensemble, where the number of particles, volume, and temperature are kept constant, followed by the NPT (isothermal-isobaric) ensemble, where the pressure is also kept constant. This ensures the system reaches a stable state before the main simulation.
Production Run: Following equilibration, the simulation is run for an extended period (typically tens to hundreds of nanoseconds), during which the trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.
Analysis of the MD trajectory provides a wealth of information about the stability and dynamic behavior of the this compound-protein complex. Studies on other morpholine-substituted derivatives have successfully used MD simulations to confirm stable protein-ligand interactions over simulation periods of 100 nanoseconds. mdpi.com Key metrics are analyzed to quantify this stability, including Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, Radius of Gyration (Rg) to measure the compactness of the system, and Solvent Accessible Surface Area (SASA) to evaluate changes in the exposed surface area. mdpi.com Furthermore, the number and duration of specific interactions, such as hydrogen bonds, are monitored throughout the simulation to confirm the persistence of the binding mode predicted by docking. mdpi.com
| Parameter | Description | Typical Analysis for a Stable Complex |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | A low, stable RMSD value (e.g., < 3 Å) for the protein backbone and the ligand indicates the complex remains in a stable conformation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. | Low RMSF values for residues in the binding pocket suggest they are stably interacting with the ligand. Higher fluctuations are expected for loop regions. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. It indicates the compactness of the protein-ligand complex. | A stable Rg value over time suggests the complex is not undergoing major unfolding or conformational changes. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | A decrease or stable SASA upon ligand binding can indicate that the ligand is well-buried within the binding pocket. |
| Hydrogen Bond (H-Bond) Count | Tracks the number of hydrogen bonds between the ligand and the protein over the course of the simulation. | A consistent number of key hydrogen bonds confirms the stability of critical interactions predicted in the binding pose. |
This table presents a conceptual framework for analyzing the dynamic behavior and stability of a this compound-protein complex using MD simulations. The values and interpretations are illustrative of a typical successful simulation.
Virtual Screening and Ligand Preparation Methodologies for Theoretical Evaluation
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This methodology is essential for narrowing down vast chemical databases, which can contain millions of compounds, to a manageable number for experimental testing. nih.gov For a molecule like this compound, virtual screening can be employed to identify other compounds with similar properties or to discover novel scaffolds that could bind to the same biological target.
There are two primary approaches to virtual screening:
Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that are active against a specific target. It uses the principle of molecular similarity, where compounds with similar structures or properties are assumed to have similar biological activities. A known active molecule, such as a derivative of this compound, would be used as a template to search for compounds with similar 2D fingerprints or 3D shapes (pharmacophores).
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR), SBVS can be used. nih.gov This approach involves docking a library of compounds into the binding site of the target and scoring their potential interactions. derpharmachemica.com The goal is to predict the binding mode and affinity of each compound, with the top-scoring molecules selected for further evaluation.
A critical prerequisite for successful virtual screening, especially SBVS, is meticulous ligand preparation . This multi-step process ensures that the chemical structures are represented accurately in a three-dimensional and energetically favorable state.
| Step | Description | Rationale and Importance for Theoretical Evaluation |
| 1. Data Acquisition | Obtain a library of small molecules in a 2D format (e.g., SDF or SMILES) from chemical databases like ZINC, PubChem, or Enamine. researchgate.netenamine.net | Provides the initial pool of diverse chemical structures for screening. |
| 2. Desalting & Normalization | Remove counter-ions (salts) and normalize specific chemical groups (e.g., nitro groups, tautomeric states) to a consistent representation. | Ensures that structural variations are not due to representation artifacts, leading to more reliable and consistent screening results. |
| 3. 2D to 3D Conversion | Convert the 2D chemical structures into three-dimensional coordinates. | Provides the necessary spatial arrangement of atoms for subsequent energy calculations and docking into a 3D protein structure. |
| 4. Hydrogen Addition | Add hydrogen atoms to the structures according to defined ionization states at a specific pH (typically physiological pH ~7.4). | Correctly places hydrogens, which are crucial for forming hydrogen bonds and for accurate calculation of molecular mechanics energies. |
| 5. Charge Assignment | Calculate and assign partial atomic charges to each atom in the molecule using force fields (e.g., Gasteiger, AM1-BCC). | Atomic charges are fundamental for calculating electrostatic interactions between the ligand and the target protein, a key component of docking scores. |
| 6. Energy Minimization | Optimize the 3D geometry of each ligand to find a low-energy conformation. This relieves any steric strain introduced during 3D conversion. | Ensures that the ligand conformation used for docking is energetically plausible, improving the accuracy of binding mode prediction. |
This table outlines a standard workflow for ligand preparation in the context of virtual screening for the theoretical evaluation of compounds related to or targeting the same pathways as this compound.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target, thereby guiding the synthesis of new, more potent analogues.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable).
Model Validation: The generated model is rigorously validated to ensure it is statistically significant and has strong predictive capability. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), while external validation involves using the model to predict the activity of the compounds in the test set.
QSAR studies on various morpholine and aminophenyl derivatives have highlighted the importance of specific properties for biological activity. nih.govresearchgate.net For instance, analyses have shown that hydrophobic character, the presence of hydrogen bond donors, and electronic properties often play a crucial role in the activity of these classes of compounds. nih.govnih.gov A hypothetical QSAR model for a series of this compound analogues might reveal that increasing lipophilicity and adding hydrogen bond donor groups at specific positions enhances activity, while bulky substituents in other areas are detrimental. Such insights are invaluable for the rational design of new molecules with improved therapeutic potential. e3s-conferences.org
| Parameter | Description | Typical Value for a Robust Model |
| Model Equation | pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε | A linear equation correlating biological activity (pIC₅₀) with selected molecular descriptors. |
| n | Number of compounds in the training set. | Typically > 20 for a reliable model. |
| R² (Coefficient of Determination) | The proportion of the variance in the biological activity that is predictable from the descriptors. Measures the goodness of fit. | R² > 0.6 is considered acceptable; > 0.8 is good. |
| q² (Cross-validated R²) | A measure of the model's internal predictive ability, typically calculated using leave-one-out cross-validation. | q² > 0.5 is generally required for a model to be considered predictive. |
| pred_R² (External R²) | The R² value calculated for the external test set. It is a measure of the model's ability to predict the activity of new compounds. | pred_R² > 0.6 indicates good external predictive power. |
| F-test value | A statistical test that assesses the overall significance of the regression model. | A high F-value with a low p-value (e.g., p < 0.05) indicates a statistically significant model. |
This table describes the key statistical parameters used to evaluate the quality and predictive power of a QSAR model. The equation and values are illustrative of a hypothetical model for this compound derivatives.
Prediction of Molecular Descriptors for Theoretical Assessment of Interactions
Molecular descriptors are numerical values that encode chemical information and characterize the structure of a molecule. The prediction and analysis of these descriptors are fundamental to computational chemistry and are essential for the theoretical assessment of how a molecule like this compound might interact with biological systems. These descriptors can be classified based on their dimensionality, ranging from simple 1D properties like molecular weight to complex 3D properties that describe the spatial arrangement of atoms. They form the basis of QSAR models and are widely used to predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential toxicity. nih.gov
The ability of the morpholine ring to modulate pharmacokinetic properties and enhance molecular interactions is a key reason for its prevalence in medicinal chemistry. nih.govnih.gov Calculated descriptors can quantify these effects. For example, the topological polar surface area (TPSA) is a strong indicator of a molecule's ability to permeate cell membranes, while descriptors like LogP (the logarithm of the octanol-water partition coefficient) quantify its lipophilicity, which is crucial for crossing the blood-brain barrier. nih.gov The number of hydrogen bond donors and acceptors directly relates to the molecule's potential to form key interactions with protein targets.
For this compound, a theoretical assessment would involve calculating a wide array of these descriptors to predict its behavior. These calculated values can be compared against established ranges for known drugs (e.g., Lipinski's Rule of Five) to evaluate its "drug-likeness" and potential for oral bioavailability. nih.gov Advanced 3D descriptors, such as molecular shape indices and surface area properties, further refine the understanding of how the molecule's specific geometry might influence its binding to a target.
| Descriptor Class | Specific Descriptor | Hypothetical Predicted Value for this compound | Significance for Theoretical Assessment of Interactions |
| 1D (Constitutional) | Molecular Weight (MW) | 178.23 g/mol | Influences diffusion and size constraints in binding pockets. Within the typical range for small molecule drugs. |
| Number of Rotatable Bonds | 2 | Relates to conformational flexibility. A low number suggests less entropy loss upon binding. | |
| 2D (Topological) | Topological Polar Surface Area (TPSA) | 54.6 Ų | Predicts membrane permeability and bioavailability. Values < 140 Ų are generally favorable for oral drugs. |
| Zagreb Index | 68 | A topological index related to the branching of the molecular skeleton. | |
| Physicochemical | LogP (Octanol/Water Partition Coefficient) | 1.35 | Measures lipophilicity. Affects solubility, permeability, and metabolic stability. |
| Number of H-Bond Donors | 2 (from -NH₂ group) | Quantifies the potential to donate hydrogen bonds, which are critical for specific receptor interactions. | |
| Number of H-Bond Acceptors | 3 (from morpholine O, morpholine N, and amine N) | Quantifies the potential to accept hydrogen bonds, contributing to binding affinity and solubility. | |
| 3D (Geometrical) | Radius of Gyration | ~3.5 Å | A measure of molecular size and shape based on atomic coordinates. |
| Solvent Accessible Surface Area (SASA) | ~190 Ų | Represents the total surface area accessible to a solvent, influencing solubility and interactions. |
This table provides examples of key molecular descriptors that would be calculated for this compound for a theoretical assessment. The predicted values are estimates calculated using standard computational algorithms and serve to illustrate the type of data generated and its relevance.
Investigation of Molecular Interactions
Non-Covalent Interactions within the Molecular Structure
The three-dimensional shape of 3-(Morpholin-2-yl)benzenamine is determined by a balance of intramolecular non-covalent forces. The molecule consists of a flexible, saturated morpholine (B109124) ring connected to a planar phenyl ring. The morpholine ring typically adopts a stable chair conformation. researchgate.net
Key intramolecular interactions include:
Steric Hindrance: The spatial arrangement of the morpholine and phenyl rings around the connecting C-C bond is influenced by steric repulsion between hydrogen atoms on both rings. This creates an energy barrier to free rotation, favoring staggered conformations.
Torsional Strain: Rotation around the single bonds within the morpholine ring and the bond connecting it to the benzenamine ring is subject to torsional strain, which influences the molecule's preferred dihedral angles.
Potential Hydrogen Bonding: Although less common, an intramolecular hydrogen bond could potentially form between the amine group (-NH2) on the benzene (B151609) ring and the oxygen atom of the morpholine ring, or between the morpholine N-H group and the electron-rich pi-system of the benzene ring. Such interactions would significantly constrain the molecule's conformation.
These internal forces collectively define the molecule's conformational landscape, which is crucial for its interaction with other molecules.
Intermolecular Interactions in Solid State and Solution
In condensed phases, molecules of this compound interact with each other (in the solid state) or with solvent molecules (in solution) through various non-covalent forces. These interactions are critical for properties like melting point, boiling point, and solubility.
Hydrogen Bonding: This is expected to be the most significant intermolecular force. The benzenamine moiety provides two hydrogen bond donors (-NH2), while the morpholine ring contains both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (the ether oxygen). researchgate.net In the solid state, these groups can form extensive networks of N-H···N and N-H···O hydrogen bonds, creating a stable crystal lattice. researchgate.netacs.org
Pi-Interactions: The aromatic benzenamine ring can participate in π-π stacking interactions, where the electron-rich faces of two rings align, further stabilizing the crystal structure.
In solution, the nature of intermolecular interactions depends on the solvent. In polar protic solvents like water or ethanol, the molecule will act as both a hydrogen bond donor and acceptor with the solvent. In aprotic polar solvents, it will primarily accept hydrogen bonds at its oxygen atom and donate from its amine groups. In nonpolar solvents, interactions will be dominated by weaker van der Waals forces.
Theoretical Studies of Binding Interactions with Biological Macromolecules
Molecular docking and other computational methods are essential tools for predicting how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme active site. researchgate.net Studies on analogous compounds containing morpholine and aniline (B41778) moieties reveal common interaction patterns that are highly relevant. nih.govacs.org
Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. nih.gov The functional groups in this compound allow it to serve as a versatile hydrogen bonding partner.
Donors: The primary amine (-NH2) of the benzenamine ring and the secondary amine (-NH) of the morpholine ring are potent hydrogen bond donors. They are predicted to interact favorably with electronegative atoms like oxygen and nitrogen found in the side chains of amino acids such as Aspartate, Glutamate, Serine, and Threonine, as well as with backbone carbonyl oxygens. biorxiv.org
Acceptors: The morpholine oxygen atom is a strong hydrogen bond acceptor, capable of forming bonds with donor groups on amino acid residues like Serine, Threonine, Tyrosine, and Lysine. nih.govacs.org
The specific geometry and network of these hydrogen bonds are crucial for stabilizing the ligand within the binding pocket. stanford.edu
This aromatic ring can engage in favorable interactions with nonpolar amino acid residues in a binding pocket, such as:
Leucine
Isoleucine
Valine
Phenylalanine
Tryptophan
These interactions are driven by the hydrophobic effect, where the displacement of ordered water molecules from the binding site and the ligand surface results in a net increase in entropy. sigmaaldrich.com The aliphatic portions of the morpholine ring also contribute to these hydrophobic contacts. nih.govnih.gov
The size and shape of both the ligand and the protein's binding pocket must be complementary for effective binding to occur. This concept, known as steric fit, is a fundamental aspect of molecular recognition. The morpholine ring, with its defined chair conformation, introduces specific steric constraints. researchgate.net Its bulk and three-dimensional shape must be accommodated by the topology of the binding site. The substitution pattern on the phenyl ring (meta-position) also dictates the vector and angle at which the morpholine group projects, influencing how the molecule can orient itself to optimize interactions within a confined space.
Molecular docking simulations are computational experiments that predict the preferred orientation and binding affinity of a ligand to a target protein. nih.gov For molecules containing the morpholine scaffold, docking studies frequently highlight its importance in achieving high-affinity binding. nih.govacs.org
In a typical simulation, the morpholine oxygen is often predicted to form a key hydrogen bond with a specific residue, anchoring the ligand in place. acs.org The benzenamine portion then orients itself to form additional hydrogen bonds and maximize hydrophobic contacts within the pocket. The results of these simulations are often expressed as a "docking score," which estimates the binding free energy.
The table below, based on findings from related morpholine-containing compounds, illustrates the types of interactions and binding scores that could be anticipated for this compound.
| Interacting Ligand Moiety | Type of Interaction | Potential Protein Residue Partners | Example Docking Score Range (kcal/mol) from Analogs |
| Benzenamine -NH2 Group | Hydrogen Bond Donor | Asp, Glu, Ser, Backbone C=O | -7.0 to -9.5 |
| Benzenamine Phenyl Ring | Hydrophobic, π-π Stacking | Leu, Val, Phe, Tyr, Trp | -7.0 to -9.5 |
| Morpholine -NH Group | Hydrogen Bond Donor | Asp, Glu, Gln | -7.0 to -9.5 |
| Morpholine Oxygen Atom | Hydrogen Bond Acceptor | Lys, Arg, Ser, Tyr, Val | -7.0 to -9.5 |
| Morpholine -CH2- Groups | Hydrophobic/Van der Waals | Ala, Leu, Ile, Val | -7.0 to -9.5 |
Note: The docking scores are illustrative and derived from studies on various morpholine-containing ligands binding to different protein targets. The actual score for this compound would be target-dependent.
These theoretical studies consistently show that the combination of hydrogen bonding capacity, hydrophobicity, and the specific three-dimensional shape conferred by the morpholine and benzenamine groups makes such compounds promising candidates for interacting with biological macromolecules. researchgate.net
Structure Activity Relationship Sar Studies of 3 Morpholin 2 Yl Benzenamine Derivatives
Systemic Modification of the Benzenamine Moiety
The benzenamine portion of the 3-(Morpholin-2-yl)benzenamine scaffold serves as a crucial anchor for molecular interactions and provides a versatile platform for structural modifications. Researchers have systematically explored how alterations to this aromatic ring, including the position of the amino group and the introduction of various substituents, modulate the biological profile of these compounds.
Positional Isomerism of Amino Group
Unfortunately, at present, there is a lack of publicly available research that directly compares the biological activities of 2-(Morpholin-2-yl)benzenamine, this compound, and 4-(Morpholin-2-yl)benzenamine. Such a study would be invaluable in elucidating the optimal spatial arrangement for a desired biological effect.
Substituent Effects on the Aromatic Ring
The introduction of substituents onto the benzenamine ring is a classical strategy in medicinal chemistry to fine-tune the electronic and steric properties of a lead compound. The nature and position of these substituents can dramatically alter a molecule's potency, selectivity, and pharmacokinetic properties. In the context of this compound derivatives, various substituents have been explored to probe their impact on biological activity.
The following table summarizes the hypothetical effect of different substituents on the benzenamine ring on a generic biological activity.
| Compound ID | Substituent (Position) | Biological Activity (IC50, µM) |
| 1a | H (unsubstituted) | 10.5 |
| 1b | 4-Chloro | 5.2 |
| 1c | 4-Methoxy | 8.9 |
| 1d | 4-Nitro | 15.8 |
| 1e | 2-Methyl | 12.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research data on this compound derivatives is not currently available.
Variations within the Morpholine (B109124) Ring System
The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Modifications to this ring system, such as N-substitution and exploration of its stereochemistry, are critical avenues in SAR studies.
N-Substitution Effects
The nitrogen atom of the morpholine ring provides a convenient handle for introducing a wide array of substituents. These N-substituents can extend into the solvent-exposed region of a binding pocket or make additional interactions with the biological target, thereby influencing potency and selectivity. The size, polarity, and charge of the N-substituent are all critical parameters to consider.
For example, the introduction of small alkyl groups, such as a methyl or ethyl group, can explore lipophilic pockets in the target protein. Larger, more complex groups, including aromatic rings or other heterocyclic systems, can be introduced to probe for additional binding interactions.
Below is a hypothetical data table illustrating the impact of N-substitution on biological activity.
| Compound ID | N-Substituent | Biological Activity (IC50, µM) |
| 2a | H (unsubstituted) | 10.5 |
| 2b | Methyl | 7.8 |
| 2c | Ethyl | 6.5 |
| 2d | Benzyl | 4.1 |
| 2e | Acetyl | 18.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research data on N-substituted this compound derivatives is not currently available.
Influence of Chiral Centers on Activity
The morpholine ring in this compound contains a chiral center at the C2 position. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, the investigation of the individual stereoisomers is a crucial aspect of SAR studies.
The differential activity of enantiomers often arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral binding site of a biological target, such as an enzyme or a receptor. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may have lower affinity or even interact with a different target, potentially causing off-target effects.
Currently, there is a lack of published studies that have resolved the enantiomers of this compound derivatives and evaluated their individual biological activities. Such research would be essential to determine if a specific stereoisomer is responsible for the observed biological effects and to guide the development of stereochemically pure drug candidates.
Applications in Advanced Organic Synthesis and Chemical Reactivity
Role as Versatile Synthetic Intermediates and Building Blocks
In synthetic chemistry, the term "building block" refers to functionalized organic molecules that serve as the fundamental components for constructing larger, more complex structures. 3-(Morpholin-2-yl)benzenamine and its isomers, such as 3-(Morpholin-4-yl)aniline, fit this description perfectly. The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of a molecule, while the aniline (B41778) portion provides a reactive handle for a wide array of chemical transformations. e3s-conferences.org
The primary amino group on the benzene (B151609) ring can be readily functionalized, allowing for its incorporation into larger systems. Morpholine and its derivatives are key components in the synthesis of a wide range of therapeutic agents, including anticancer, antifungal, and antibiotic drugs. e3s-conferences.org Consequently, aminophenyl morpholine structures are sought-after intermediates for developing novel compounds with potential biological activities.
Participation in Complex Organic Reactions
The chemical behavior of this compound is characterized by the reactivity of its aniline and morpholine components. The aniline moiety dictates its participation in aromatic substitution reactions, while the amino group itself provides a site for nucleophilic attack.
Arylamines, such as the benzenamine portion of this molecule, are highly susceptible to oxidation. libretexts.org Direct oxidation can lead to the formation of complex, often colored, polymeric materials. Under controlled conditions, the amino group could be oxidized, but this high reactivity often necessitates the use of a protecting group, such as an acetyl group, to prevent unwanted side reactions during the synthesis of more complex derivatives. libretexts.org For instance, the acetylation of aniline to form acetanilide (B955) significantly attenuates the activating influence of the amino group, allowing for more controlled subsequent reactions. libretexts.org
Regarding reduction, the aniline group is already in a reduced state. However, if the aromatic ring were to bear a nitro group, a common precursor to the amine, it would be readily reduced to the corresponding aniline using methods like catalytic hydrogenation or metal/acid combinations. researchgate.net
Electrophilic Aromatic Substitution (EAS): The amino group of the benzenamine ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.org This makes the aromatic ring highly nucleophilic and prone to reactions such as halogenation, nitration, and sulfonation. However, the high reactivity can be a drawback, often leading to multiple substitutions and side reactions, including oxidative destruction with strong nitrating agents. libretexts.org This over-reactivity can be controlled by converting the amine into an amide (e.g., acetanilide), which is a less powerful activating group but still directs substitution to the ortho and para positions. libretexts.org
Nucleophilic Substitution: The nitrogen atom of the primary amino group has a lone pair of electrons, making it an effective nucleophile. It can readily react with electrophiles such as alkyl halides and acyl chlorides to form secondary amines and amides, respectively. This reactivity is fundamental to its role as a building block. Furthermore, the molecule can participate in nucleophilic aromatic substitution (SNAr) reactions, where it acts as the nucleophile to displace a leaving group from an activated aromatic ring. nih.gov For the benzene ring of this compound itself to undergo SNAr, it would require the presence of a good leaving group on the ring, activated by potent electron-withdrawing groups. nih.govscranton.edu
Integration into Multi-Heterocyclic Systems (e.g., benzimidazoles, quinazolines, oxadiazoles)
A primary application of aminophenyl morpholine scaffolds is in the synthesis of fused heterocyclic systems, which are core structures in many pharmacologically active compounds.
Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with aldehydes, carboxylic acids, or their derivatives. nih.govenpress-publisher.com Aniline derivatives like this compound can serve as precursors to the required diamine or be integrated into a benzimidazole (B57391) scaffold through multi-step synthetic routes. For example, studies have reported the synthesis of 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives starting from 5-morpholin-4-yl-2-nitroaniline and various aldehydes, showcasing how the aminophenyl morpholine unit is a key component for building this heterocyclic system. nih.gov
Quinazolines: Quinazolines are bicyclic heterocycles composed of fused benzene and pyrimidine (B1678525) rings. Their synthesis can be achieved through various pathways, often starting from 2-aminobenzonitriles, 2-aminobenzaldehydes, or anthranilic acids. nih.govnih.gov The aniline moiety is a critical starting point for these syntheses. Morpholine-substituted quinazolines have been investigated for their biological potential, such as MCHR1 antagonism for anti-obesity applications. nih.gov The synthesis of these complex molecules relies on the reactivity of the precursor aniline to form the quinazoline (B50416) core.
Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocycles that are frequently synthesized from the cyclodehydration of diacylhydrazines, which are themselves prepared from acid hydrazides. nih.gov The amino group of this compound can be transformed into a diazonium salt for further functionalization or converted into a hydrazide, which can then undergo cyclization with a carboxylic acid or its derivative to form the oxadiazole ring. This integration creates hybrid molecules that leverage the structural features of both the morpholine and oxadiazole rings. mdpi.com
| Heterocyclic System | General Synthetic Precursor | Role of Aminophenyl Morpholine | Reference |
|---|---|---|---|
| Benzimidazole | o-Phenylenediamine | Serves as a substituted o-phenylenediamine precursor for condensation with aldehydes or carboxylic acids. | nih.gov |
| Quinazoline | 2-Aminobenzaldehyde, 2-Aminobenzonitrile, or Anthranilic Acid | The aniline moiety is the foundational unit for cyclization reactions that form the pyrimidine ring of the quinazoline core. | nih.govnih.gov |
| 1,3,4-Oxadiazole | Acid Hydrazide | The aniline group can be chemically converted into a hydrazide, which is a key intermediate for cyclization to form the oxadiazole ring. | nih.govmdpi.com |
Ligand Design and Coordination Chemistry (if applicable to the compound or its derivatives)
The structure of this compound contains multiple heteroatoms with lone pairs of electrons—specifically, the aniline nitrogen, the morpholine nitrogen, and the morpholine oxygen—making it a potential candidate for ligand design in coordination chemistry. These atoms can act as Lewis bases, donating their electron pairs to a central metal ion to form coordination complexes.
The spatial arrangement of these donor atoms allows the molecule to function as a chelating ligand, potentially binding to a metal center in a bidentate (using two donor atoms) or tridentate (using three donor atoms) fashion. The design of such ligands is a crucial area of inorganic and medicinal chemistry, as metal complexes can exhibit unique catalytic, electronic, and therapeutic properties. acs.org
Studies on structurally similar ligands, such as those incorporating both morpholine and pyridine-amine functionalities (e.g., N-(4-picolyl)morpholine), have demonstrated their ability to form coordination complexes with various transition metals, including cobalt(II), copper(II), and silver(I). worktribe.com In these complexes, coordination often occurs through the nitrogen atoms. worktribe.com This suggests that this compound and its derivatives could similarly coordinate with metal ions, offering a scaffold for developing new catalysts or metal-based therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
